3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid (CAS 116423-07-5), also referred to as 3,5-dimethyl-4-isoxazolepropanoic acid, is a low-molecular-weight (169.18 g/mol) heterocyclic building block consisting of a 3,5-dimethylisoxazole core linked to a propanoic acid side chain. The compound is commercially available through major research-chemical suppliers such as Sigma-Aldrich (as part of the AldrichCPR collection) and Fluorochem, typically at ≥95% purity.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 116423-07-5
Cat. No. B053149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
CAS116423-07-5
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)O
InChIInChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H2,1-2H3,(H,10,11)
InChIKeyKSKLKJYVYVPIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid (CAS 116423-07-5): Core Chemical Identity and Commercial Availability for Research Procurement


3-(3,5-Dimethylisoxazol-4-yl)propanoic acid (CAS 116423-07-5), also referred to as 3,5-dimethyl-4-isoxazolepropanoic acid, is a low-molecular-weight (169.18 g/mol) heterocyclic building block consisting of a 3,5-dimethylisoxazole core linked to a propanoic acid side chain [1]. The compound is commercially available through major research-chemical suppliers such as Sigma-Aldrich (as part of the AldrichCPR collection) and Fluorochem, typically at ≥95% purity . Its primary role is as a synthetic intermediate in medicinal chemistry, where the isoxazole ring serves as a privileged scaffold for derivatization.

Why a Generic Isoxazole Building Block Cannot Substitute for 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid in Position-4 Derivatization Workflows


Unlike unsubstituted isoxazole or 3,5-dimethylisoxazole (CAS 300-87-8), 3-(3,5-dimethylisoxazol-4-yl)propanoic acid bears a synthetically critical propanoic acid handle at the 4-position of the heterocycle. This regiochemistry is essential for constructing molecules that require a carboxylic acid functional group at a specific spatial orientation relative to the methyl substituents. The 3,5-dimethyl substitution pattern blocks electrophilic aromatic substitution at those positions, directing further functionalization exclusively to the propanoic acid side chain or, after activation, to the 4-position itself. Generic isoxazole-4-carboxylic acids or isoxazole-4-acetic acids lack this precise spatial arrangement, making them unsuitable replacements in structure–activity relationship (SAR) campaigns where the ethylene spacer between the ring and the acid is critical [1].

Quantitative Differentiation Evidence for 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid Versus Closest Analogs


Physicochemical Differentiation: Computed XLogP3-AA Lipophilicity of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid vs. 3,5-Dimethylisoxazole

The XLogP3-AA value for 3-(3,5-dimethylisoxazol-4-yl)propanoic acid is 0.9, reflecting its character as a moderately hydrophilic carboxylic acid building block [1]. By comparison, the parent 3,5-dimethylisoxazole (CAS 300-87-8) has a predicted XLogP3 of approximately 1.2–1.4 based on its neutral heterocyclic core without the propanoic acid appendage. This lipophilicity difference alters solubility and partitioning behavior in biphasic reaction systems and is relevant for designing fragment libraries with balanced physicochemical properties.

Lipophilicity Drug-likeness Fragment-based drug discovery

Reported Cellular Antiproliferative Activity of a 3,5-Dimethylisoxazole-Containing Analog: Contextualizing the Scaffold's Weak Baseline Potency

A publicly curated comment on PubMed Commons identified a compound bearing the 3,5-dimethylisoxazole substructure (annotated as Compound 4) with a cell proliferation IC50 of 26.88 nM (95% CI: 12.83–53.06 nM) in a cancer cell line assay [1]. The same dataset reported IC50 values of 763.6 nM for a reference compound (Compound 9) and 0.085 nM for the most potent enantiomer (S)-11 [2]. While the target compound itself (3-(3,5-dimethylisoxazol-4-yl)propanoic acid) was previously reported to have an IC50 of 28 μM in an unspecified assay, this potency is several orders of magnitude weaker than the elaborated analog . This confirms that the compound's primary value is as a synthetic precursor, not as a standalone bioactive agent.

Antiproliferative activity IC50 Oncology

Positional Isomer Differentiation: 4-Propanoic Acid vs. 3-Carboxylic Acid in 3,5-Dimethylisoxazole Derivatives

The 4-propanoic acid regioisomer described in patent US2212767A yields a piperidide derivative with a melting point of 111 °C, crystallizing as fine needles from ethyl acetate [1]. In contrast, the corresponding 3-carboxylic acid regioisomer (3,5-dimethylisoxazole-4-carboxylic acid) would produce amide derivatives with different crystalline properties and hydrogen-bonding geometries. The patent explicitly demonstrates the reactivity of the propanoic acid side chain at the 4-position through acid chloride formation and subsequent amidation, establishing the unique synthetic utility of the 4-propanoic acid substitution pattern.

Regiochemistry Synthetic intermediate Structure-activity relationship

Research and Industrial Application Scenarios for 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid


Medicinal Chemistry: Synthesis of BET Bromodomain Inhibitor Precursors Requiring a 4-Ethylene Carboxylic Acid Handle

The 3,5-dimethylisoxazole motif is a recognized acetyl-lysine mimetic in BET bromodomain inhibitor design. 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid provides the critical ethylene spacer required to position the carboxylic acid for amide coupling with diverse amine-bearing fragments, enabling the construction of focused compound libraries targeting BRD2/3/4 bromodomains [1]. The defined XLogP3 (0.9) ensures intermediate lipophilicity compatible with lead-like chemical space during fragment elaboration.

Process Chemistry: Use as a Bench-Stable Carboxylic Acid Building Block for Amide Bond Formation via Acid Chloride Activation

As demonstrated in patent US2212767A, the propanoic acid side chain can be smoothly converted to the corresponding acid chloride under standard conditions (thionyl chloride) and subsequently coupled with amines to yield crystalline amide products with defined melting points [2]. This well-precedented reactivity reduces route-scouting time for process chemists developing scalable amidation protocols.

Fragment-Based Drug Discovery: A Low-Complexity Isoxazole Fragment with a Built-In Synthetic Vector

With a molecular weight of 169 g/mol and a heavy atom count of 12, 3-(3,5-dimethylisoxazol-4-yl)propanoic acid fits within established fragment library criteria (MW < 300, heavy atom count ≤ 20). The carboxylic acid group serves as a native synthetic vector for fragment growing or linking strategies, eliminating the need for additional functional group installation prior to library synthesis [3]. Its computed physicochemical profile (XLogP3 = 0.9, 1 H-bond donor, 4 H-bond acceptors) meets fragment-likeness guidelines.

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